molecular formula C14H13N3 B11881216 N-Benzylimidazo[1,2-a]pyridin-3-amine

N-Benzylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11881216
M. Wt: 223.27 g/mol
InChI Key: WYZOMIBBJDKWEZ-UHFFFAOYSA-N
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Description

N-Benzylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with benzyl halides under basic conditions. One common method includes the use of a copper(I)-catalyzed aerobic oxidative coupling reaction. This reaction is compatible with a broad range of functional groups and can be performed under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP (tert-Butyl hydroperoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Benzyl halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Benzylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a pharmacophore in drug design.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-Benzylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the benzyl group.

    N-Benzylimidazo[1,2-b]pyridazine: Similar structure but with a different nitrogen arrangement in the ring system.

Uniqueness

N-Benzylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

N-benzylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-15-14-11-16-13-8-4-5-9-17(13)14/h1-9,11,15H,10H2

InChI Key

WYZOMIBBJDKWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=C3N2C=CC=C3

Origin of Product

United States

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